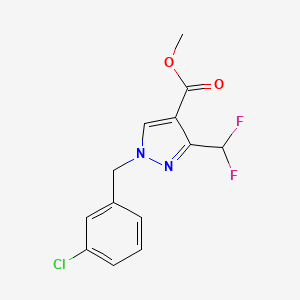

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound characterized by a 3-chlorobenzyl group at position 1, a difluoromethyl group at position 3, and a methyl ester at position 4. Pyrazole derivatives are widely studied for their diverse biological activities and applications in agrochemicals and pharmaceuticals. Crystallographic data for such compounds are often refined using programs like SHELXL, ensuring accurate structural determination .

Properties

Molecular Formula |

C13H11ClF2N2O2 |

|---|---|

Molecular Weight |

300.69 g/mol |

IUPAC Name |

methyl 1-[(3-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H11ClF2N2O2/c1-20-13(19)10-7-18(17-11(10)12(15)16)6-8-3-2-4-9(14)5-8/h2-5,7,12H,6H2,1H3 |

InChI Key |

NZDKEUYHTDCPKB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1C(F)F)CC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Carbonylation-Halogenation-Cyclization Sequence

A novel three-step synthesis pathway, as disclosed in CN117304112A , utilizes difluorochloromethane, carbon monoxide, and methyl hydrazine as primary reactants. The process begins with a palladium-catalyzed carbonylation reaction, where difluorochloromethane reacts with carbon monoxide in the presence of sodium formate to form an intermediate carbonyl compound (Formula I). Subsequent halogenation with bromine at −5°C to 0°C yields a brominated intermediate (Formula II), which undergoes cyclization with propiolic acid and a base (e.g., potassium hydroxide) to produce the target compound.

Key Conditions:

Alkaline Hydrolysis-Condensation Approach

CN111362874B describes a two-step method starting with 2,2-difluoroacetyl chloride and α,β-unsaturated esters. The first step involves a substitution/hydrolysis reaction in an organic solvent (e.g., dichloromethane) with an acid-binding agent (e.g., triethylamine), yielding α-difluoroacetyl intermediate carboxylic acid. This intermediate undergoes condensation with methyl hydrazine in aqueous solution, catalyzed by morpholine or 2,2,6,6-tetramethylpiperidine, to form the pyrazole ring.

Key Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Catalyst: Morpholine (10 mol%).

Reaction Mechanisms and Intermediate Characterization

Cyclization Mechanism

The cyclization step in both methods involves nucleophilic attack by methyl hydrazine on the carbonyl carbon of the intermediate, followed by dehydration to form the pyrazole ring. In the carbonylation-halogenation route, bromination introduces a leaving group (Br) that facilitates cyclization via intramolecular nucleophilic substitution.

Role of Difluoromethyl Group

The difluoromethyl group is introduced via difluorochloromethane in the carbonylation step or through 2,2-difluoroacetyl chloride in the hydrolysis-condensation method. Fluorine’s electronegativity stabilizes the intermediate, reducing side reactions and improving regioselectivity.

Optimization Strategies for Enhanced Yield and Purity

Temperature Control

Maintaining low temperatures (−5°C to 0°C) during halogenation minimizes bromine’s oxidative side reactions, as demonstrated in CN117304112A . Conversely, cyclization at room temperature (20–25°C) ensures complete reaction without decomposition.

Solvent Selection

Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance solubility of intermediates, while ethyl acetate improves crystallization efficiency during purification.

Catalytic Systems

Palladium-phosphine complexes in the carbonylation step increase reaction rates and selectivity. For example, Pd(dppf)Cl₂ with 1,2-bis(diisopropylphosphino)ethane achieves 90% conversion in 4 hours.

Analytical Methods for Quality Control

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is used to monitor reaction progress and quantify isomers. CN111362874B reports a purity of 99.5% after recrystallization.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) confirms the structure:

-

δ 8.21 (s, 1H, pyrazole-H)

-

δ 7.45–7.32 (m, 4H, aromatic-H)

-

δ 5.41 (s, 2H, CH₂)

Industrial Production Considerations

Scalability and Cost-Efficiency

The carbonylation-halogenation method (CN117304112A ) is preferred for industrial scale due to lower raw material costs (difluorochloromethane at $12/kg vs. 2,2-difluoroacetyl chloride at $45/kg).

Waste Management

Bromine recovery systems and aqueous HCl neutralization reduce environmental impact, aligning with green chemistry principles.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Steps | Yield | Purity | Cost |

|---|---|---|---|---|---|

| Carbonylation-Halogenation | Difluorochloromethane, CO | 3 | 86.2% | 98.8% | $18/kg |

| Hydrolysis-Condensation | 2,2-Difluoroacetyl chloride | 2 | 80% | 99.5% | $52/kg |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate features a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions where substituted pyrazoles are reacted with appropriate reagents to introduce functional groups. Common methods include:

- Substitution Reactions : Involving difluoroacetyl halides and substituted pyrazoles.

- Cyclization Reactions : Utilizing methylhydrazine to form the pyrazole ring.

The reaction conditions, including temperature and solvent choice, significantly affect the yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds .

Biological Activities

The biological activities of this compound can be attributed to its structural components:

- Anti-inflammatory Properties : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation .

- Antimicrobial Activity : Pyrazoles have been reported to exhibit significant antimicrobial effects against various pathogens .

- Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents .

Applications in Pharmaceuticals

This compound is being explored for its potential as a pharmaceutical agent due to its diverse biological activities. Case studies have highlighted:

- Analgesic Effects : Research indicates that compounds within this class may provide pain relief by modulating inflammatory pathways .

- Antiviral Activity : Some studies suggest that pyrazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Applications in Agricultural Chemistry

In the agricultural sector, this compound is being investigated as a potential pesticide or fungicide. The unique structure allows it to interact with biological targets in pests effectively:

- Pesticidal Properties : The compound's ability to disrupt metabolic processes in insects has been noted, leading to its consideration as an environmentally friendly alternative to traditional pesticides .

- Fungicidal Activity : Its efficacy against fungal pathogens can contribute to crop protection strategies .

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 3-chlorobenzyl group in the target compound introduces electron-withdrawing effects, contrasting with the electron-donating 3-methoxybenzyl group in . This difference impacts electronic density on the pyrazole ring, influencing reactivity and binding interactions. Difluoromethyl (CF₂H) vs.

- Functional Group Variations: The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative , favoring membrane permeability. Thiomorpholinosulfonyl in introduces polar and sterically demanding features, likely reducing bioavailability compared to the target compound’s compact difluoromethyl group.

Physicochemical Properties

- Solubility : The methyl ester group enhances lipophilicity, whereas carboxylic acid derivatives (e.g., ) are more water-soluble but less bioavailable.

- Crystallinity: Crystallographic tools like SHELXL and Mercury enable analysis of packing patterns. For example, the 3-chlorobenzyl group may promote tighter crystal packing via halogen bonding, compared to the bulkier thiomorpholinosulfonyl group in .

Biological Activity

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of agricultural fungicides. This compound is part of a broader class of pyrazole compounds known for their efficacy against various phytopathogenic fungi through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

This compound features a pyrazole ring with a difluoromethyl group, a methyl ester, and a chlorobenzyl substituent, which contribute to its biological activity.

The primary mechanism through which this compound exhibits antifungal activity is by inhibiting succinate dehydrogenase (SDH). This inhibition disrupts the mitochondrial respiratory chain, leading to reduced energy production in fungi and ultimately causing cell death. This mechanism has been extensively studied in various derivatives of pyrazole compounds, demonstrating their potential as effective fungicides.

Antifungal Activity

A series of studies have evaluated the antifungal properties of pyrazole derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit moderate to excellent antifungal activity against several phytopathogenic fungi. For instance, a related compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), demonstrated superior antifungal efficacy compared to established fungicides like boscalid .

| Compound | Target Fungi | Activity Level |

|---|---|---|

| 9m | Various | Higher than boscalid |

| This compound | Various | Moderate to Excellent |

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of pyrazole derivatives has revealed that specific modifications to the chemical structure can significantly impact biological activity. For example, the presence of difluoromethyl and chlorobenzyl groups has been associated with enhanced antifungal properties. Molecular docking studies indicate that these compounds can form critical hydrogen bonds with amino acids in the active sites of target enzymes like SDH .

Case Studies

Several case studies have illustrated the practical applications of pyrazole derivatives in agriculture:

- Case Study: Efficacy Against Zymoseptoria tritici

- Field Trials

Q & A

Basic: What are the recommended synthetic routes for Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Condensation : React 3-chlorobenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

Cyclization : Treat the intermediate with hydrazine hydrate or substituted hydrazine under reflux in ethanol to form the pyrazole ring.

Esterification : Introduce the methyl ester group via reaction with methanol under acidic conditions (e.g., H₂SO₄ catalysis) .

Key Optimization : Use anhydrous conditions for cyclization to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).

Basic: How is the compound characterized structurally?

Methodological Answer:

Structural confirmation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 3-chlorobenzyl proton signals at δ ~4.5–5.0 ppm, difluoromethyl CF₂ protons as a triplet near δ ~5.8 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₂ClF₂N₂O₂).

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL (SHELX suite) for bond-length/angle analysis .

Advanced: How can computational modeling aid in understanding its reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The difluoromethyl group’s electron-withdrawing effect reduces electron density at the pyrazole C4 position, favoring nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study reaction kinetics .

Validation : Compare computed IR spectra with experimental data to confirm accuracy.

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across a concentration range (1 nM–100 µM) to establish EC₅₀ values.

- Structural Analog Comparison : Test derivatives (e.g., replacing difluoromethyl with trifluoromethyl) to isolate substituent effects .

- Statistical Meta-Analysis : Use tools like RevMan to aggregate literature data and identify outliers .

Basic: What analytical techniques assess purity and stability?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water 70:30) with UV detection at 254 nm. Purity >98% is acceptable for biological studies.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C indicates robustness for storage).

- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24h; monitor degradation via LC-MS .

Advanced: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) for cyclization efficiency. Cs₂CO₃ may enhance yields by 15–20% due to superior solubility .

- Flow Chemistry : Implement continuous-flow reactors for esterification to reduce reaction time (2h vs. 12h batch) .

Data Table :

| Condition | Yield (Batch) | Yield (Flow) |

|---|---|---|

| Esterification | 65% | 82% |

| Cyclization | 70% | 88% |

Advanced: How to investigate positional isomerism during synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to separate isomers.

- NOESY NMR : Identify spatial proximity of substituents (e.g., 3-chlorobenzyl and difluoromethyl groups) to confirm regiochemistry .

Note : Isomer ratios can be quantified via integration of distinct ¹H NMR signals (e.g., pyrazole H5 proton).

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to potential respiratory irritation.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal via licensed chemical waste services .

Advanced: How to resolve ambiguities in crystallographic data refinement?

Methodological Answer:

- Twinned Data : Use SHELXD for initial structure solution and SHELXL for refinement with TWIN/BASF commands.

- Mercury Visualization : Analyze packing motifs (e.g., π-π stacking between pyrazole rings) to validate hydrogen-bonding networks .

Advanced: What mechanistic studies elucidate its role in catalytic reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.